1H and 13C NMR spectrum analysis of (Z)-3-dodecene
1H and 13C NMR spectrum analysis of (Z)-3-dodecene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of (Z)-3-Dodecene
Authored by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1] For researchers and professionals in fields such as materials science and drug development, mastering NMR interpretation is essential for structural elucidation, stereochemical assignment, and purity assessment.[2] This guide offers a comprehensive analysis of (Z)-3-dodecene, a simple yet illustrative long-chain alkene, to demonstrate the principles and practical application of ¹H and ¹³C NMR spectroscopy in unequivocally determining its constitution and, most critically, its cis (Z) stereochemistry.
(Z)-3-dodecene (C₁₂H₂₄) is a twelve-carbon alkene with a carbon-carbon double bond located between the third and fourth carbon atoms, adopting a cis configuration.[3][4] We will explore the theoretical underpinnings of its NMR spectra, predict the chemical shifts and coupling constants for each nucleus, and provide robust, field-proven protocols for sample preparation and data acquisition.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme for the carbon and hydrogen atoms of (Z)-3-dodecene will be used throughout this guide.
Figure 1: Structure and numbering of (Z)-3-dodecene.
¹H NMR Spectrum: A Definitive Guide to Stereochemistry
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons.[2] For (Z)-3-dodecene, the spectrum can be divided into three key regions: the downfield vinylic region, the allylic region, and the upfield aliphatic region.
Causality of Chemical Shifts and Splitting Patterns
-
Vinylic Protons (H-3, H-4): Protons directly attached to the sp² carbons of an alkene are known as vinylic protons. They are significantly deshielded due to the magnetic anisotropy of the π-bond and the higher electronegativity of sp² carbons compared to sp³ carbons.[5][6] This results in their signals appearing in the downfield region of the spectrum, typically between 5.2 and 7.0 ppm for internal cis-alkenes.[2]
-
Allylic Protons (H-2, H-5): Protons on the carbon atoms adjacent to the double bond are termed allylic. They experience moderate deshielding and typically resonate between 1.6 and 2.6 ppm.
-
Aliphatic Protons (H-1, H-6 to H-12): The remaining protons in the saturated alkyl chain are the most shielded and appear in the upfield region, generally between 0.8 and 1.5 ppm.
The Decisive Role of the Vicinal Coupling Constant (³J)
The most crucial piece of information for determining the stereochemistry of the double bond comes from the spin-spin coupling between the vinylic protons, H-3 and H-4. This interaction, mediated through the three bonds separating them, is quantified by the vicinal coupling constant, ³J(H-3,H-4). The magnitude of this constant is highly dependent on the dihedral angle between the protons, as described by the Karplus relationship.[7][8]
-
For cis-alkenes , where the protons are on the same side of the double bond, the dihedral angle is approximately 0°. This results in a smaller coupling constant, typically in the range of 6–14 Hz .[5][8]
-
For trans-alkenes , the dihedral angle is ~180°, leading to a much larger coupling constant of 11–18 Hz .[5][8][9]
Therefore, observing a coupling constant of approximately 11 Hz or less between the vinylic protons is definitive proof of the (Z) configuration.[10]
Predicted ¹H NMR Data
The following table summarizes the anticipated signals for (Z)-3-dodecene.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-12 | ~0.89 | Triplet (t) | ³J ≈ 7.0 | 3H |
| H-6 to H-11 | ~1.28 | Multiplet (m) | - | 12H |
| H-5 | ~2.03 | Multiplet (m) | - | 2H |
| H-2 | ~2.03 | Multiplet (m) | - | 2H |
| H-1 | ~0.95 | Triplet (t) | ³J ≈ 7.5 | 3H |
| H-3, H-4 | ~5.36 | Multiplet (m) | ³J(cis) ≈ 11 | 2H |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary slightly depending on the solvent and spectrometer frequency.[11]
¹³C NMR Spectrum: Confirming Structure through Carbon Environments
The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.[12] In a standard broadband proton-decoupled ¹³C experiment, each unique carbon atom appears as a single line, simplifying the spectrum significantly.[13]
The Gamma-Gauche Effect: A Stereochemical Fingerprint
A key diagnostic feature in the ¹³C NMR spectrum that supports the (Z) assignment is the chemical shift of the allylic carbons (C-2 and C-5). Due to steric hindrance between the alkyl chains in the cis configuration, the allylic carbons are shielded and resonate at a higher field (lower ppm value) compared to their counterparts in the trans isomer. This phenomenon is known as the gamma-gauche effect. For (Z)-5-dodecene, a structurally similar compound, the allylic carbons are shifted upfield by over 5 ppm compared to the trans isomer, a significant and easily observable difference.[11]
Predicted ¹³C NMR Data
The table below details the predicted chemical shifts for each unique carbon atom in (Z)-3-dodecene.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-12 | ~14.1 |
| C-11 | ~22.7 |
| C-10 | ~31.9 |
| C-9 | ~29.1 |
| C-8 | ~29.3 |
| C-7 | ~29.5 |
| C-6 | ~31.7 |
| C-5 | ~27.3 |
| C-4 | ~130.0 |
| C-3 | ~129.0 |
| C-2 | ~20.6 |
| C-1 | ~14.4 |
Note: Vinylic carbons (C-3, C-4) typically appear in the 115-140 ppm range, while saturated aliphatic carbons appear between 10-60 ppm.[14][15]
Experimental Protocols: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data is paramount for accurate structural analysis.[16] The following protocols are designed to be self-validating, ensuring data integrity from sample preparation through to spectral acquisition.
Workflow for NMR Analysis
Figure 2: Standard workflow for NMR analysis.
Step-by-Step Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. For nonpolar alkenes like (Z)-3-dodecene, Chloroform-d (CDCl₃) is an excellent choice due to its high dissolving power and ease of removal.[11][17] Its residual proton signal appears at ~7.26 ppm and its carbon signal at ~77.16 ppm, which can serve as secondary chemical shift references.[15][18]
-
Sample Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg is sufficient. For the less sensitive ¹³C nucleus, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2][11]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[11]
-
Transfer: Gently vortex the vial to ensure complete dissolution. Using a Pasteur pipette plugged with a small piece of glass wool or cotton, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any particulate matter that can degrade magnetic field homogeneity and thus spectral resolution.[11]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Step-by-Step Data Acquisition
-
Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field against drifts. Following this, the magnetic field is "shimmed" to optimize its homogeneity, which is critical for achieving sharp, well-resolved peaks.[11]
-
Parameter Setup for ¹H NMR:
-
Pulse Angle: A 30° or 45° pulse angle is typically used for routine spectra to balance signal intensity with acquisition speed.[2]
-
Acquisition Time (AT): Typically 2-4 seconds. This determines the resolution of the spectrum.
-
Relaxation Delay (D1): A delay of 1-5 seconds between pulses allows for protons to return to their equilibrium state, ensuring accurate signal integration.[2]
-
Number of Scans (NS): Usually 8 to 16 scans are sufficient for a sample of this concentration to yield an excellent signal-to-noise ratio.
-
-
Parameter Setup for ¹³C NMR:
-
Pulse Program: Use a pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments) to collapse ¹³C-¹H coupling and provide a Nuclear Overhauser Effect (NOE) enhancement, which boosts the signal intensity of protonated carbons.[13]
-
Pulse Angle: A 30° flip angle is often used to allow for a shorter relaxation delay, reducing the total experiment time.[13]
-
Acquisition Time (AT): ~1.0-1.5 seconds.
-
Relaxation Delay (D1): ~2.0 seconds is a good starting point for general spectra.[13]
-
Number of Scans (NS): A significantly larger number of scans (e.g., 128 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[19]
-
-
Data Processing: After acquisition, the raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected, baseline-corrected, and referenced (typically to internal tetramethylsilane, TMS, at 0 ppm).
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra allows for the unambiguous structural and stereochemical assignment of (Z)-3-dodecene. The key diagnostic features are the vicinal coupling constant (³J ≈ 11 Hz) between the vinylic protons in the ¹H spectrum, which confirms the cis geometry, and the upfield shift of the allylic carbons in the ¹³C spectrum due to the gamma-gauche effect. By following the detailed experimental protocols provided, researchers can acquire high-fidelity data, ensuring confident and accurate characterization of this and similar unsaturated molecules.
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